molecular formula C11H9Cl2NO B4106528 5-(dichloromethyl)-3-(4-methylphenyl)isoxazole

5-(dichloromethyl)-3-(4-methylphenyl)isoxazole

Cat. No.: B4106528
M. Wt: 242.10 g/mol
InChI Key: RIOWQGINBCHIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(dichloromethyl)-3-(4-methylphenyl)isoxazole is a useful research compound. Its molecular formula is C11H9Cl2NO and its molecular weight is 242.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.0061193 g/mol and the complexity rating of the compound is 205. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 723506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Properties and Reactions :

    • Isoxazole derivatives like 5-(dichloromethyl)-3-(4-methylphenyl)isoxazole demonstrate interesting chemical properties, including tautomerism, which is the ability of a chemical compound to exist in two or more interchangeable forms. Boulton and Katritzky (1961) reported that certain isoxazole derivatives exist in different forms depending on the solvent's polarity, which influences their basicity and acidity properties (Boulton & Katritzky, 1961).
  • Antimicrobial Applications :

    • Some isoxazole derivatives exhibit antimicrobial properties. Banpurkar, Wazalwar, and Perdih (2018) synthesized 3-Methyl-4H-isoxazol-5-one and its derivatives, which showed notable antibacterial activity, particularly against Staphylococcus aureus (Banpurkar, Wazalwar, & Perdih, 2018).
  • Synthesis and Biological Evaluation :

    • The synthesis of novel isoxazole derivatives often leads to compounds with significant biological activity. For instance, Shingare et al. (2018) synthesized a series of isoxazole clubbed 1,3,4-oxadiazole derivatives, which demonstrated good antimicrobial and antitubercular activity (Shingare et al., 2018).
    • Kletskov et al. (2018) synthesized comenic acid derivatives containing isoxazole and isothiazole moieties, showing synergistic effects when used with the antitumor drug Temozolomid (Kletskov et al., 2018).
  • Photochemical Synthesis and Applications :

    • Sampaio et al. (2023) explored the continuous flow photochemical synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones, highlighting their larvicidal activity on Aedes aegypti, a mosquito species of significant public health concern (Sampaio et al., 2023).
  • Herbicidal Activity :

    • Hamper et al. (1995) reported the synthesis of 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxam
    amides demonstrating significant herbicidal activity against broadleaf and narrowleaf weeds in both greenhouse and field studies. This showcases the agricultural applications of isoxazole derivatives .
  • Green Chemistry and Synthesis :

    • The use of green chemistry principles in the synthesis of isoxazole derivatives is an important area of research. Badiger, Khatavi, and Kamanna (2022) developed a green chemistry protocol for synthesizing 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones, which showed promising anticancer activity and electrochemical behavior (Badiger, Khatavi, & Kamanna, 2022).
  • Pharmacological Applications :

    • Mączyński et al. (2018) synthesized a series of isoxazole derivatives and evaluated their immunosuppressive properties. They found that these compounds inhibited cell proliferation and reduced the production of tumor necrosis factor in human cells, suggesting potential applications in immunosuppressive therapy (Mączyński et al., 2018).

Properties

IUPAC Name

5-(dichloromethyl)-3-(4-methylphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO/c1-7-2-4-8(5-3-7)9-6-10(11(12)13)15-14-9/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOWQGINBCHIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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